molecular formula C14H12FNO3S B3123329 N-(2-acetylphenyl)-2-fluorobenzenesulfonamide CAS No. 306977-71-9

N-(2-acetylphenyl)-2-fluorobenzenesulfonamide

Cat. No. B3123329
CAS RN: 306977-71-9
M. Wt: 293.32 g/mol
InChI Key: MCQFCDIUGAXHQV-UHFFFAOYSA-N
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Description

N-(2-acetylphenyl)-2-fluorobenzenesulfonamide, also known as AF-2, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the family of sulfonamides and has a molecular formula of C14H12FNO3S.

Scientific Research Applications

Enantioselective Fluorination

N-fluorobenzenesulfonamide derivatives, including N-(2-acetylphenyl)-2-fluorobenzenesulfonamide, play a critical role in enantioselective fluorination reactions. These reactions are catalyzed by chiral palladium complexes and are used to produce 3-fluoro-2-oxindoles, which are valuable in organic synthesis. The variations in substituents on the phenyl rings of N-fluorobenzenesulfonamides influence the yield and selectivity of these fluorination reactions, highlighting their importance in fine-tuning chemical processes (Wang et al., 2014).

Synthesis of Platinum(II) Dithiocarbimato Complexes

4-fluorobenzenesulfonamide, a related compound, is used in synthesizing new platinum(II) dithiocarbimato complexes. These complexes are significant in the field of coordination chemistry and have potential applications in various chemical and pharmaceutical fields. The structural and spectroscopic characterization of these complexes provides insights into their chemical properties and potential applications (Amim et al., 2008).

Chemical Synthesis and Organic Chemistry Applications

N-fluorobenzenesulfonamides are extensively used in organic chemistry for various synthesis processes. They serve as reagents in aminochlorination of alkenes, asymmetric synthesis of compounds like 3'-fluorothalidomide, and preparation of fluorine-18 labeled compounds for imaging applications. These synthesis methods emphasize the versatility of N-fluorobenzenesulfonamides in organic synthesis and their potential for creating complex organic molecules (Pu et al., 2016), (Yamamoto et al., 2011), (Shiue et al., 2001).

Antimicrobial and Antitumor Applications

Certain derivatives of N-fluorobenzenesulfonamides have shown potential as antimicrobial and antitumor agents. These compounds exhibit inhibitory effects against specific isozymes, such as carbonic anhydrase IX, associated with tumor cells. This inhibition suggests a promising avenue for the development of new antitumor medications (Ilies et al., 2003).

Future Directions

: Santa Cruz Biotechnology - N-(2-acetylphenyl)-2-chloropropanamide : Sigma-Aldrich - N-(2-ACETYLPHENYL)-2-METHYLBENZAMIDE : Sigma-Aldrich - N-(2-acetylphenyl)acetamide

properties

IUPAC Name

N-(2-acetylphenyl)-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3S/c1-10(17)11-6-2-4-8-13(11)16-20(18,19)14-9-5-3-7-12(14)15/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQFCDIUGAXHQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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